N-Mesyldronedarone
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Overview
Description
N-Mesyldronedarone is a synthetic compound belonging to the class of amiodarone analogs. It is a potent antiarrhythmic agent developed as a potential treatment for atrial fibrillation. The compound is known for its improved safety and tolerability compared to amiodarone, which is associated with adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Mesyldronedarone involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:
Formation of the Benzofuran Core: This involves the reaction of 2-butyl-3-benzofuran with appropriate reagents to introduce the necessary functional groups.
Introduction of the Dibutylamino Group: This step involves the reaction of the intermediate with dibutylamine under controlled conditions.
Methylation: The final step involves the methylation of the sulfonamide group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-Mesyldronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Mesyldronedarone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and ion channels.
Medicine: Investigated for its potential in treating atrial fibrillation and other cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mechanism of Action
N-Mesyldronedarone exerts its effects by blocking multiple ion channels, including sodium, potassium, and calcium channels. It also inhibits β-adrenergic receptors. This multi-channel blocking action helps in restoring normal sinus rhythm in patients with atrial fibrillation. The compound’s structure, which lacks iodine moieties, reduces the risk of thyroid and pulmonary toxicities associated with amiodarone .
Comparison with Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar mechanism of action but associated with higher toxicity.
Dronedarone: Another amiodarone analog with a similar structure but different pharmacokinetic properties.
Uniqueness of N-Mesyldronedarone: this compound is unique due to its improved safety profile and reduced risk of adverse effects compared to amiodarone. Its structure, which includes a methyl sulfonyl group, enhances its lipophilicity and reduces tissue accumulation, leading to fewer organ toxicities.
Properties
CAS No. |
141626-57-5 |
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Molecular Formula |
C32H46N2O7S2 |
Molecular Weight |
634.9 g/mol |
IUPAC Name |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C32H46N2O7S2/c1-6-9-13-30-31(28-24-26(16-19-29(28)41-30)34(42(4,36)37)43(5,38)39)32(35)25-14-17-27(18-15-25)40-23-12-22-33(20-10-7-2)21-11-8-3/h14-19,24H,6-13,20-23H2,1-5H3 |
InChI Key |
IKGSSECULYFYER-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Synonyms |
N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]-N-(methylsulfonyl)-methanesulfonamide_x000B_ |
Origin of Product |
United States |
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